1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one
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Overview
Description
1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one, also known as DPI, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in cell signaling and regulation.
Mechanism Of Action
1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one binds to the regulatory domain of PKC, preventing its activation by phosphorylation. This results in the inhibition of downstream signaling pathways that are activated by PKC. 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one has been shown to selectively inhibit PKCα and PKCβ, while having little effect on other isoforms of PKC.
Biochemical And Physiological Effects
The inhibition of PKC by 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one has been shown to have various biochemical and physiological effects. In cancer cells, the inhibition of PKC by 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease, 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In diabetes, 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one has been shown to improve insulin sensitivity and reduce blood glucose levels.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one in lab experiments is its high selectivity for PKCα and PKCβ. This allows researchers to specifically target these isoforms of PKC without affecting other isoforms. However, 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one does have some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one can be toxic to cells at high concentrations, which can limit its use in certain applications.
Future Directions
There are several future directions for research involving 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one. One area of research is the development of more potent and selective PKC inhibitors based on the structure of 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one. Another area of research is the investigation of the role of PKC in various diseases and the potential therapeutic benefits of PKC inhibition. Finally, the use of 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one in combination with other drugs or therapies is an area of research that holds promise for the treatment of various diseases.
Synthesis Methods
The synthesis of 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one involves the reaction of 1,2-diaminobenzene with ethyl acetoacetate in the presence of acetic acid and acetic anhydride. The resulting product is then treated with phosphorus oxychloride and triethylamine to yield 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one. The purity of 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one can be improved by recrystallization from ethanol.
Scientific Research Applications
1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one has been used extensively in scientific research as a PKC inhibitor. PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of PKC by 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one has been shown to have therapeutic potential in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
1,3-dimethylpyrrolo[1,2-c]imidazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-7-3-4-8(11)10(7)6(2)9-5/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBGDZHPJZHCSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=O)N2C(=N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one |
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